molecular formula C22H20BrN3O2 B452946 2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B452946
M. Wt: 438.3g/mol
InChI Key: KALQLCNTLIUXHL-UHFFFAOYSA-N
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Description

2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromophenoxy group, a furan ring, and a cycloheptapyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: This step involves the reaction of a bromophenol derivative with a suitable alkylating agent to introduce the bromophenoxy group.

    Cycloheptapyridine Formation: The cycloheptapyridine structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Amino Group Introduction: The amino group is introduced through nucleophilic substitution reactions, typically using ammonia or amine derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
  • 2-amino-4-[5-[(3-fluorophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
  • 2-amino-4-[5-[(3-iodophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, in particular, may enhance its reactivity and binding affinity in certain contexts .

Properties

Molecular Formula

C22H20BrN3O2

Molecular Weight

438.3g/mol

IUPAC Name

2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H20BrN3O2/c23-14-5-4-6-15(11-14)27-13-16-9-10-20(28-16)21-17-7-2-1-3-8-19(17)26-22(25)18(21)12-24/h4-6,9-11H,1-3,7-8,13H2,(H2,25,26)

InChI Key

KALQLCNTLIUXHL-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC(=CC=C4)Br)C#N)N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC(=CC=C4)Br)C#N)N

Origin of Product

United States

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